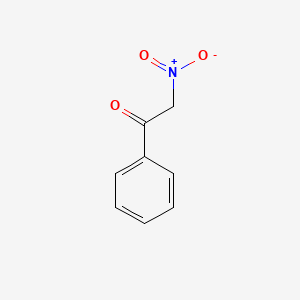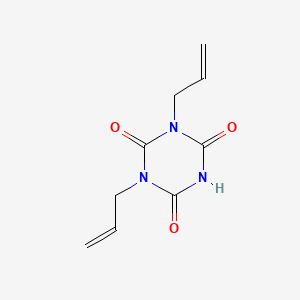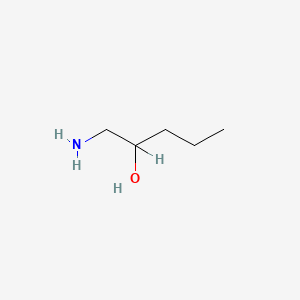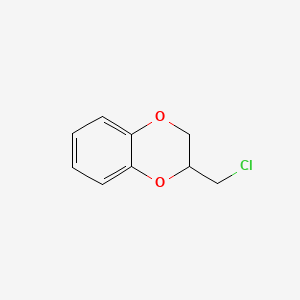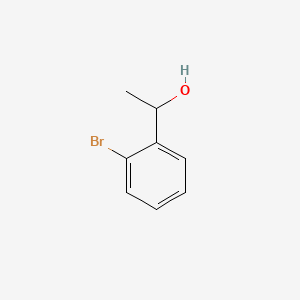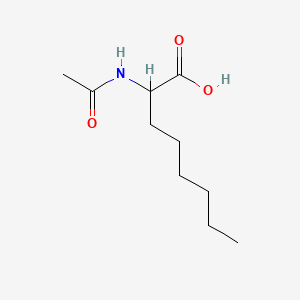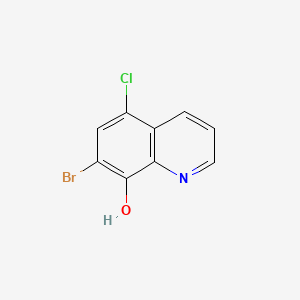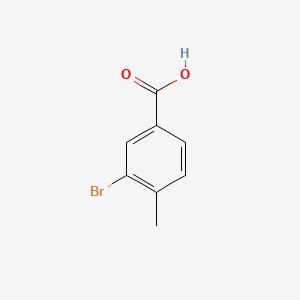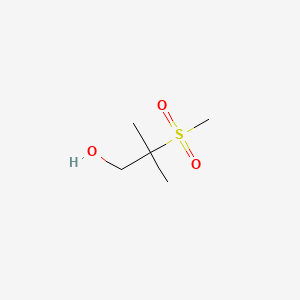
1-Propanol, 2-methyl-2-(methylsulfonyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(methylsulfonyl)-1-propene, a related compound, provides insight into the general methods used to produce such chemicals. A simple, efficient, and general protocol for its dehydrative synthesis starting from 1-(methylsulfonyl)-2-propanol using a MeSO2Cl/organic base system has been reported, which avoids the isolation of intermediate mesyl derivatives through a one-pot formation and elimination process (Kharkov University Bulletin Chemical Series, 2020).
Molecular Structure Analysis
The molecular structures of related compounds have been determined using X-ray single-crystal diffraction, revealing specific configurations and hydrogen bonding patterns. For instance, compounds involving sulfonamido groups and aromatic rings have been analyzed to reveal their crystal structures and intermolecular interactions (Chinese Journal of Structural Chemistry, 2008).
Chemical Reactions and Properties
Vinylsulfones and vinylsulfonamides, including 1-Propanol, 2-methyl-2-(methylsulfonyl)-, undergo various chemical reactions, including 1,4-addition, electrocyclization, and multi-coupling reactions. These compounds serve as active agents in synthetic chemistry, demonstrating a wide range of reactivity towards electrophiles and nucleophiles, which enables the synthesis of highly functionalized products (Tetrahedron Letters, 1985).
Physical Properties Analysis
The physical properties of related compounds, such as density, refractive index, and speed of sound, have been studied to understand their behavior in different environments. For example, the ionic liquid 1-propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, and its mixtures with alcohols, were analyzed to study their temperature dependence and solubility behaviors, providing insights into the physical characteristics of similar compounds (The Journal of Chemical Thermodynamics, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1-Propanol, 2-methyl-2-(methylsulfonyl)- and related compounds, are influenced by their structural features, such as the presence of the methylsulfonyl group. These properties are critical for understanding their roles in synthetic reactions and their potential applications in various chemical processes. The study of organic sulfur mechanisms and the preparation and reactions of hydroxyalkanesulfonyl chlorides offer valuable information on the chemical behaviors of these compounds (Canadian Journal of Chemistry, 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 1-Propanol, 2-methyl-2-(methylsulfonyl)- and related compounds are used in synthetic organic chemistry, serving as active agents in reactions like 1,4-addition and electrocyclization. A study developed efficient synthesis protocols for such compounds (Kharkov University Bulletin Chemical Series, 2020).
Solubility and Thermodynamics
- The solubility of similar compounds in various solvents, including n-propanol, is crucial for understanding their behavior in different environments. This data aids in determining their application in areas like drug formulation and material science (The Journal of Chemical Thermodynamics, 2016).
Liquid-Liquid Equilibria
- Studies on liquid-liquid equilibria involving 1-propanol provide insights into separation processes, which is essential for industrial applications such as biofuel production (Fluid Phase Equilibria, 2016).
Molecular Interactions
- Research on the effects of various solvents on molecular organizations, including studies involving 1-propanol, contributes to a deeper understanding of solvent-solute interactions, crucial in fields like pharmacology and material science (The journal of physical chemistry. B, 2012).
Vapor Pressure and Osmotic Coefficients
- Understanding the vapor pressures and osmotic coefficients of mixtures containing 1-propanol is important for industrial applications, such as in the design of separation processes and chemical reactors (The Journal of Chemical Thermodynamics, 2011).
Safety And Hazards
“1-Propanol, 2-methyl-2-(methylsulfonyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) . The target organs include the respiratory system and the central nervous system .
Eigenschaften
IUPAC Name |
2-methyl-2-methylsulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2,4-6)9(3,7)8/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHOALDAXYSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180496 | |
| Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
CAS RN |
25841-38-7 | |
| Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



